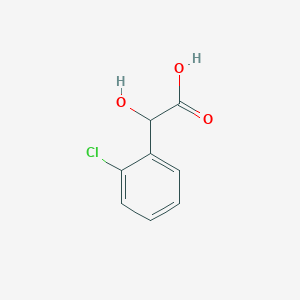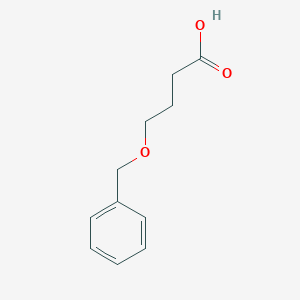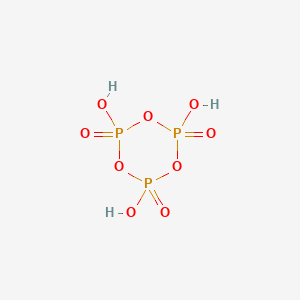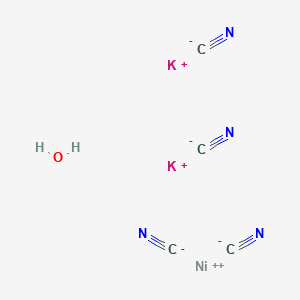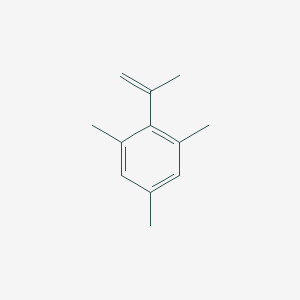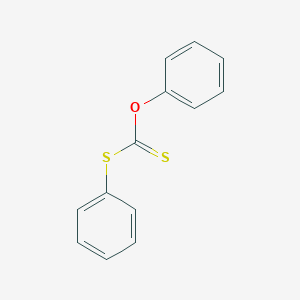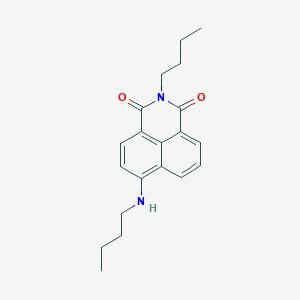![molecular formula C15H23N6O5S+ B083431 [(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium CAS No. 14031-35-7](/img/structure/B83431.png)
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-adenosyl-D-methionine is a sulfonium compound. It is an enantiomer of a S-adenosyl-L-methionine.
Aplicaciones Científicas De Investigación
SAM-e and Its Therapeutic Principles
S-Adenosylmethionine (SAM-e) has significant therapeutic potential. It has been studied for treating conditions like depression, cirrhosis, osteoarthritis, and Alzheimer's disease. Initially discovered in 1952, its multifaceted roles in biochemical processes, especially as a methyl donor, have been emphasized. Research highlights its capability in enhancing liver regeneration in alcoholic cirrhosis patients. Further studies are encouraged to explore its uses and the underlying mechanisms of action (Shankar, 2013).
Synthesis of Carba Analogues
The synthesis of carba analogues of 2'-deoxy-4'-C-(hydroxymethyl)nucleosides has been explored. This research is significant for the understanding of nucleoside analogues, which are crucial in various biological processes and pharmaceutical applications. The process involves the addition of sodium salt of thymine and adenine to specific dimethyl compounds (Hřebabecký & Holý, 1999).
Immunobiological Activity
The study of 2-amino-3-(purin-9-yl)propanoic acids revealed their significance in immunostimulatory and immunomodulatory activities. These compounds, especially the 2-amino-6-sulfanylpurine derivative, have shown potential in enhancing the secretion of chemokines and augmenting NO biosynthesis. This line of research is vital for developing new therapeutic agents targeting immune responses (Doláková et al., 2005).
C(6)N(7)‐cyclized Purines
Research on C(6)N(7)‐cyclized purines has provided insights into the cyclization processes of purines. These studies are crucial in the field of organic chemistry, particularly in understanding the structural and functional aspects of purine compounds, which are essential in biological systems (Griengl et al., 1984).
Prodrugs for Methyldopa
The study of (2-oxo-1,3-dioxol-4-yl)methyl esters as prodrugs for methyldopa indicates their potential in the treatment of hypertension. These esters have shown to be viable prodrugs, enhancing the bioavailability of methyldopa, a well-known antihypertensive agent. This research is significant for pharmaceutical development, particularly in improving drug delivery systems (Saari et al., 1984).
Propiedades
Número CAS |
14031-35-7 |
|---|---|
Nombre del producto |
[(3S)-3-Amino-4-hydroxy-4-oxobutyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
Fórmula molecular |
C15H23N6O5S+ |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
[(3R)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8-,10-,11-,14-,27?/m1/s1 |
Clave InChI |
MEFKEPWMEQBLKI-XCPQSEKJSA-O |
SMILES isomérico |
C[S+](CC[C@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



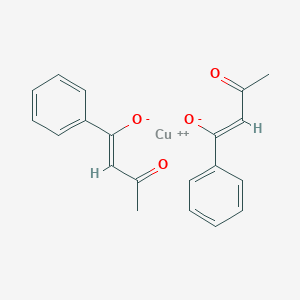
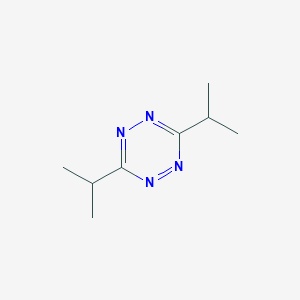
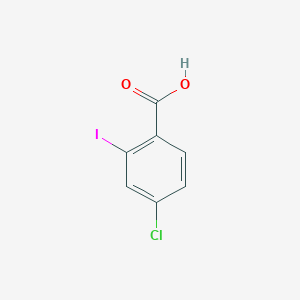

![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
